molecular formula C18H16ClNO2 B14513993 {5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol CAS No. 62523-95-9

{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol

Cat. No.: B14513993
CAS No.: 62523-95-9
M. Wt: 313.8 g/mol
InChI Key: TYOIYEZISRADMC-UHFFFAOYSA-N
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Description

{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a chlorophenoxy methyl group and a phenyl group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 1-phenyl-1H-pyrrole-2-carbaldehyde under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural features.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

  • {5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol}
  • {5-[(4-Chlorophenoxy)methyl]-2-furyl}(4-ethyl-1-piperazinyl)methanone

Comparison: Compared to similar compounds, {5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol offers unique structural features that enhance its versatility in chemical modifications and applications. Its phenyl and pyrrole groups provide additional sites for functionalization, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62523-95-9

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

[5-[(4-chlorophenoxy)methyl]-1-phenylpyrrol-2-yl]methanol

InChI

InChI=1S/C18H16ClNO2/c19-14-6-10-18(11-7-14)22-13-17-9-8-16(12-21)20(17)15-4-2-1-3-5-15/h1-11,21H,12-13H2

InChI Key

TYOIYEZISRADMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=C2COC3=CC=C(C=C3)Cl)CO

Origin of Product

United States

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